4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities, including anticancer and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. This cyclization is facilitated by sodium methoxide, resulting in the formation of methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates . Another method involves the treatment of 4,6-dichloropyrimidine-5-carbaldehyde with bases, leading to intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various bases facilitate substitution reactions.
Major Products
Scientific Research Applications
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor antagonism.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as a selective inhibitor of kinases like JAK3 and Akt, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids: These compounds share a similar core structure but differ in their alkyl substitutions.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have halogen atoms incorporated into their structure, enhancing their potency and selectivity as kinase inhibitors.
Uniqueness
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHIBNHLHZIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC(=C21)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744859 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-83-9 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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